Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate
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Overview
Description
Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate is an organic compound with the molecular formula C12H10F4O2 It is a fluorinated ester, characterized by the presence of four fluorine atoms and a phenyl group attached to a butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate typically involves the esterification of 2,4,4,4-tetrafluoro-3-phenylbut-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate involves its interaction with molecular targets through its ester and fluorinated groups. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with a similar structure but different reactivity due to the presence of a triple bond.
Ethyl 2,4,4,4-tetrafluoro-3-phenyl-2-butenoate: A closely related compound with slight variations in the positioning of functional groups.
Uniqueness
Ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate is unique due to its combination of a phenyl group and multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired.
Properties
CAS No. |
918667-16-0 |
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Molecular Formula |
C12H10F4O2 |
Molecular Weight |
262.20 g/mol |
IUPAC Name |
ethyl 2,4,4,4-tetrafluoro-3-phenylbut-2-enoate |
InChI |
InChI=1S/C12H10F4O2/c1-2-18-11(17)10(13)9(12(14,15)16)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
RLZWZTRQNOPCQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C(F)(F)F)F |
Origin of Product |
United States |
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